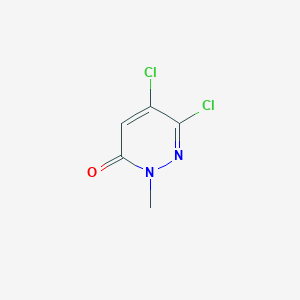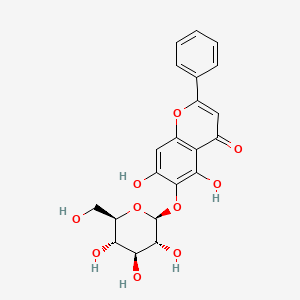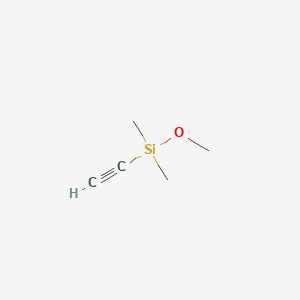
6-Chloro-5-methylpyridin-3-amine
Overview
Description
“6-Chloro-5-methylpyridin-3-amine” is a heterocyclic building block used in the manufacture of various pharmaceutical compounds . It is an important intermediate in organic synthesis, mainly used in pharmaceutical intermediates, organic synthesis, organic solvents, and can also be used in the production of dyes, pesticides, and spices .
Synthesis Analysis
An improved synthesis of 6-Chloro-5-methylpyridin-2-amine, a key intermediate for making Lumacaftor, is described in a paper by Junchi Zhang, Fuqiang Zhu, Guanghui Tian, Xiangrui Jiang, and Jingshan Shen . The synthesis avoids the utilization of peroxide and involves a four-step sequence, starting from 2-amino-6-chloropyridine. The crucial 5-position methylation was achieved via a Suzuki-Miyaura cross-coupling reaction .
Molecular Structure Analysis
The molecular formula of “6-Chloro-5-methylpyridin-3-amine” is C6H8N2 . The molecular weight is 108.14 .
Chemical Reactions Analysis
Amines, such as “6-Chloro-5-methylpyridin-3-amine”, can undergo a variety of chemical reactions. These include reactions with acid chlorides to form amides, and reactions with alkyl halides in S N 2 reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Chloro-5-methylpyridin-3-amine” include a density of 1.1±0.1 g/cm3, a boiling point of 238.4±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .
Scientific Research Applications
Pharmaceutical Applications
6-Chloro-5-methylpyridin-3-amine is an important intermediate in pharmaceuticals. It is used in the synthesis of various drugs, including lumacaftor , which is used to treat cystic fibrosis . The compound’s derivatives have shown activity on kinases like p70S6Kβ, which can be significant for developing new medications .
Organic Synthesis
This compound serves as a crucial intermediate in organic synthesis. Its derivatives are used to create complex molecules for various chemical reactions and products .
Agrochemicals
In the agrochemical industry, 6-Chloro-5-methylpyridin-3-amine is utilized to develop compounds that protect crops from pests and diseases, enhancing yield and quality .
Dyestuff Industry
The compound finds application in the dyestuff industry, where it is used to synthesize dyes for textiles and other materials .
Computational Chemistry
It is also relevant in computational chemistry, where programs like Amber and GROMACS use it for simulation visualizations .
Research & Development
In R&D, this compound is a key subject of study due to its potential in creating new chemical entities with various applications .
Safety and Hazards
The safety data sheet for a similar compound, “6-Chloropyridazin-3-amine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known to be a key intermediate in the synthesis of lumacaftor , a drug used to treat cystic fibrosis. Therefore, it can be inferred that the targets of 6-Chloro-5-methylpyridin-3-amine would be related to the pathways affected by Lumacaftor.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties could influence its bioavailability.
properties
IUPAC Name |
6-chloro-5-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-5(8)3-9-6(4)7/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBISZPNLZFTPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10485485 | |
| Record name | 6-Chloro-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10485485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-methylpyridin-3-amine | |
CAS RN |
38186-82-2 | |
| Record name | 6-Chloro-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10485485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-6-chloro-5-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















